molecular formula C9H12ClN3O B8677240 3-Pyridinamine, 5-chloro-6-(4-morpholinyl)-

3-Pyridinamine, 5-chloro-6-(4-morpholinyl)-

Cat. No. B8677240
M. Wt: 213.66 g/mol
InChI Key: OWXAIDVXSIUTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795283B2

Procedure details

The title compound was prepared by the general procedure of Intermediate 36 using 4-(3-chloro-5-nitro-pyridin-2-yl)-morpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1CCN(C2C=CC(N)=CC=2C)CC1)(=O)C.[Cl:18][C:19]1[C:20]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[N:21][CH:22]=[C:23]([N+:25]([O-])=O)[CH:24]=1>>[Cl:18][C:19]1[CH:24]=[C:23]([NH2:25])[CH:22]=[N:21][C:20]=1[N:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1N1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.